2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
“2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide” is a chemical compound. It contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Scientific Research Applications
Photodynamic Therapy Application
A derivative of the thiadiazole compound has been synthesized and characterized for use in photodynamic therapy, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
New N-(naphthalen-1-yl)propanamide derivatives were synthesized, incorporating thiadiazole structures, and exhibited notable antimicrobial activities against a range of bacteria and fungi species, suggesting their application in fighting microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Urease Inhibitory Potential
A series of bi-heterocyclic propanamides, including a thiadiazole moiety, demonstrated promising activity against the enzyme urease. These molecules presented a potential for developing treatments against diseases caused by urease-producing pathogens, also showcasing less cytotoxic behavior, indicating safer profiles for medical application (Abbasi et al., 2020).
Anticancer Activity
Some novel N-(naphthalen-1-yl)propanamide derivatives, incorporating thiadiazole, were investigated for their anticancer activity, with certain compounds showing significant efficacy against cancer cell lines, indicating the potential for these compounds in cancer therapy applications (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets causing a variety of changes, leading to their diverse biological activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that many compounds can be sensitive to factors such as light, heat, and air .
Biochemical Analysis
Biochemical Properties
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiadiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, potentially leading to enhanced antioxidant defenses in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . The compound has been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in downstream signaling events, ultimately affecting cellular functions such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance antioxidant defenses . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis in various tissues. These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. These localization patterns are often directed by specific targeting signals and post-translational modifications.
Properties
IUPAC Name |
2-bromo-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3OS/c1-4-10-11-6(13-4)9-5(12)7(2,3)8/h1-3H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOASAJMPUIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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